molecular formula C19H18N2O B5043519 (4-methoxyphenyl)[phenyl(4-pyridinyl)methyl]amine

(4-methoxyphenyl)[phenyl(4-pyridinyl)methyl]amine

Cat. No.: B5043519
M. Wt: 290.4 g/mol
InChI Key: XIQPOXDKXAWKBZ-UHFFFAOYSA-N
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Description

“(4-methoxyphenyl)[phenyl(4-pyridinyl)methyl]amine” is a chemical compound with the IUPAC name (4-methoxyphenyl) (4-pyridinyl)methanamine . It is also known as 4-methoxy-N- (4-pyridinylmethyl)aniline . The compound has a molecular weight of 214.27 and 287.19 in its dihydrochloride form.


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H14N2O/c1-16-12-4-2-10(3-5-12)13(14)11-6-8-15-9-7-11/h2-9,13H,14H2,1H3 . This indicates that the compound contains a methoxyphenyl group, a pyridinyl group, and a methylamine group .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . Its melting point is 98°C .

Mechanism of Action

The mechanism of action of “(4-methoxyphenyl)[phenyl(4-pyridinyl)methyl]amine” is not specified in the sources I found. The mechanism of action would depend on the specific biological or chemical context in which the compound is used .

Safety and Hazards

The safety data sheet (SDS) for “(4-methoxyphenyl)[phenyl(4-pyridinyl)methyl]amine” can be found online . It’s important to handle this compound with care, as it may pose certain hazards. Always refer to the SDS for detailed safety information.

Properties

IUPAC Name

4-methoxy-N-[phenyl(pyridin-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-22-18-9-7-17(8-10-18)21-19(15-5-3-2-4-6-15)16-11-13-20-14-12-16/h2-14,19,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQPOXDKXAWKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(C2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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